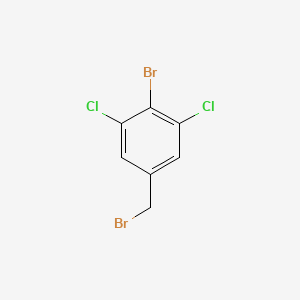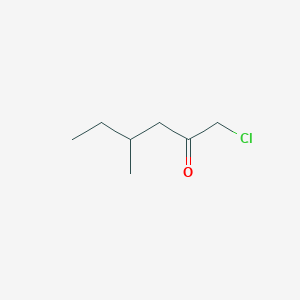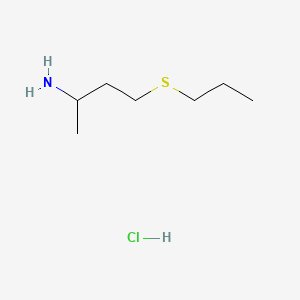
4-(Propylsulfanyl)butan-2-aminehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(propylsulfanyl)butan-2-amine hydrochloride is a chemical compound with the molecular formula C7H18ClNS and a molecular weight of 183.74 g/mol . It is a hydrochloride salt form of 4-(propylsulfanyl)butan-2-amine, which is characterized by the presence of a propylsulfanyl group attached to a butan-2-amine backbone.
Vorbereitungsmethoden
The synthesis of 4-(propylsulfanyl)butan-2-amine hydrochloride typically involves the reaction of 4-(propylsulfanyl)butan-2-amine with hydrochloric acid. The reaction conditions may vary, but generally, the amine is dissolved in an appropriate solvent, and hydrochloric acid is added to form the hydrochloride salt. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Chemischer Reaktionen
4-(propylsulfanyl)butan-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The amine group can participate in nucleophilic substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-(propylsulfanyl)butan-2-amine hydrochloride has various scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving amine metabolism and function.
Industry: It can be used in the production of specialty chemicals and intermediates.
Wirkmechanismus
The mechanism of action of 4-(propylsulfanyl)butan-2-amine hydrochloride involves its interaction with molecular targets and pathways in biological systems. The amine group can interact with receptors and enzymes, potentially affecting neurotransmitter levels and signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and application.
Vergleich Mit ähnlichen Verbindungen
4-(propylsulfanyl)butan-2-amine hydrochloride can be compared with other similar compounds, such as:
- 4-(methylsulfanyl)butan-2-amine hydrochloride
- 4-(ethylsulfanyl)butan-2-amine hydrochloride
- 4-(butylsulfanyl)butan-2-amine hydrochloride These compounds share a similar structure but differ in the length of the alkyl chain attached to the sulfanyl group. The uniqueness of 4-(propylsulfanyl)butan-2-amine hydrochloride lies in its specific alkyl chain length, which can influence its chemical properties and biological activity.
Eigenschaften
Molekularformel |
C7H18ClNS |
|---|---|
Molekulargewicht |
183.74 g/mol |
IUPAC-Name |
4-propylsulfanylbutan-2-amine;hydrochloride |
InChI |
InChI=1S/C7H17NS.ClH/c1-3-5-9-6-4-7(2)8;/h7H,3-6,8H2,1-2H3;1H |
InChI-Schlüssel |
OARBTMSPOLYSLW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCSCCC(C)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


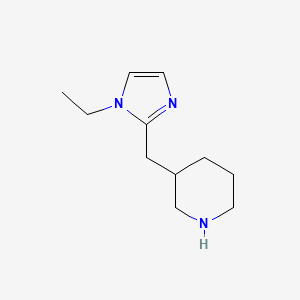
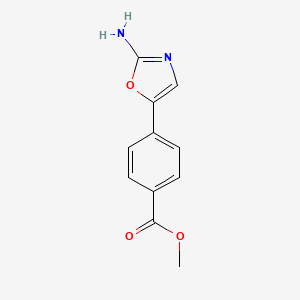
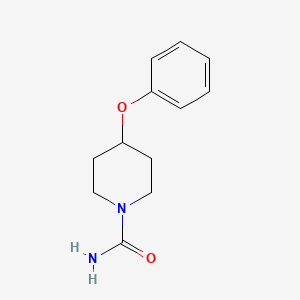
![2-Methyl-2-[4-(pyrrolidin-1-yl)phenyl]propan-1-ol](/img/structure/B13579863.png)


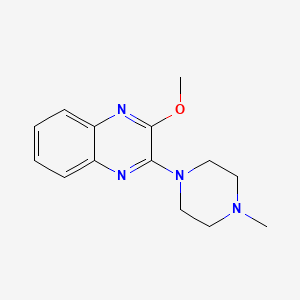
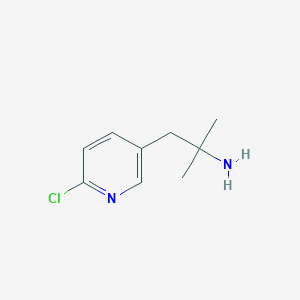
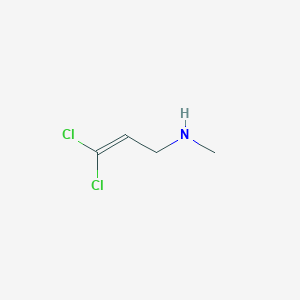
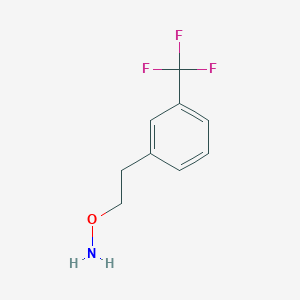
![1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-aminehydrochloride](/img/structure/B13579898.png)
